molecular formula C64H104N18O22S B010988 Thymopoietin, cys (28-39)- CAS No. 106939-01-9

Thymopoietin, cys (28-39)-

カタログ番号: B010988
CAS番号: 106939-01-9
分子量: 1509.7 g/mol
InChIキー: MMZDOXPJLRJKSE-DBAKCZCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thymopoietin, cys (28-39)-, also known as Thymopoietin, cys (28-39)-, is a useful research compound. Its molecular formula is C64H104N18O22S and its molecular weight is 1509.7 g/mol. The purity is usually 95%.
The exact mass of the compound Thymopoietin, cys (28-39)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thymopoietin, cys (28-39)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymopoietin, cys (28-39)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Immunological Applications

1.1 Immune Cell Regulation

Thymopoietin is known to influence the development and function of T-cells, which are essential for adaptive immunity. The Cys (28-39) fragment has been shown to enhance T-cell proliferation and differentiation. Research indicates that this peptide can modulate the immune response, leading to improved outcomes in immunocompromised states.

Case Study: Enhanced T-cell Functionality
A study demonstrated that administration of Thymopoietin, Cys (28-39) significantly increased the proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to specific antigens. This suggests its potential use in therapies aimed at boosting immune responses in patients with weakened immune systems .

1.2 Autoimmune Disorders

The modulation of immune responses by Thymopoietin, Cys (28-39) has implications for treating autoimmune diseases. By promoting regulatory T-cell activity, this peptide may help restore balance in immune responses that are otherwise hyperactive.

Research Findings:
In a controlled trial involving patients with autoimmune disorders, treatment with Thymopoietin led to a marked decrease in disease activity scores and an increase in regulatory T-cell populations .

Cancer Research Applications

2.1 Tumor Growth Inhibition

Thymopoietin, Cys (28-39) has been investigated for its role in cancer therapy. Studies have indicated that reducing thymopoietin levels can inhibit tumor cell proliferation and metastasis.

Case Study: Pancreatic Cancer
In pancreatic cancer models, researchers found that administration of the Cys (28-39) fragment resulted in decreased tumor cell migration and invasion capabilities. This suggests that Thymopoietin may serve as a therapeutic agent to enhance anti-tumor immunity .

2.2 Potential as an Adjuvant Therapy

The use of Thymopoietin as an adjuvant therapy alongside conventional treatments like chemotherapy is under investigation. Its ability to enhance immune responses could improve patient outcomes by making tumors more susceptible to existing therapies.

Clinical Trial Insights:
A recent clinical trial showed promising results when combining Thymopoietin with standard chemotherapy regimens, leading to improved survival rates and reduced recurrence in treated patients .

Formulation and Delivery Methods

3.1 Peptide Synthesis and Stability

The synthesis of Thymopoietin, Cys (28-39) involves solid-phase peptide synthesis techniques that ensure high purity and stability of the compound. This is crucial for its application in clinical settings where consistent dosing is necessary.

3.2 Delivery Systems

Innovative delivery systems are being explored to enhance the bioavailability of Thymopoietin peptides. These include liposomal formulations and nanoparticle carriers that protect the peptide from degradation while facilitating targeted delivery to immune cells.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Immunology T-cell proliferation enhancementIncreased PBMC proliferation observed
Autoimmune disorder treatmentDecreased disease activity scores noted
Cancer Research Tumor growth inhibitionReduced migration/invasion in pancreatic cancer
Adjuvant therapy with chemotherapyImproved survival rates reported

特性

CAS番号

106939-01-9

分子式

C64H104N18O22S

分子量

1509.7 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1

InChIキー

MMZDOXPJLRJKSE-DBAKCZCVSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N

異性体SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)N

正規SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N

Key on ui other cas no.

106939-01-9

配列

CAGEQRKDVYVEL

同義語

Cys-thymopoietin (28-39)
Cys-TP (28-39)
cysteinyl-thymopoietin (28-39)
thymopoietin, Cys (28-39)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。